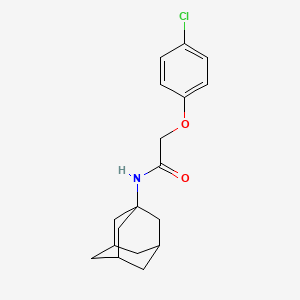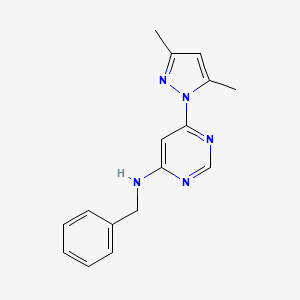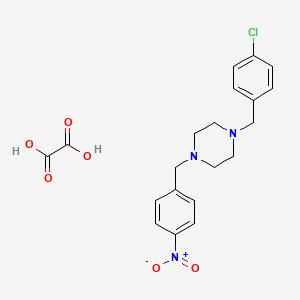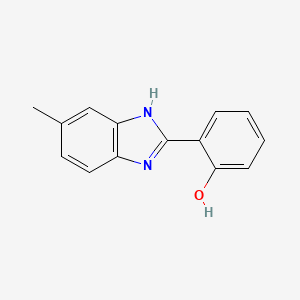![molecular formula C23H23BrN2O2 B5152217 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that is widely used in scientific research. It is a selective β-adrenoceptor agonist that has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is well-understood. It is a selective β-adrenoceptor agonist that binds to and activates β-adrenoceptors in various tissues, including the heart, lungs, liver, and adipose tissue. Activation of β-adrenoceptors leads to an increase in intracellular cAMP levels, which in turn activates downstream signaling pathways that mediate the physiological effects of the compound.
Biochemical and Physiological Effects
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, increase lipolysis and glucose uptake in adipose tissue, and increase thermogenesis in brown adipose tissue. It has also been shown to have immunomodulatory effects, including increasing the production of cytokines and chemokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its well-established mechanism of action and physiological effects. It is a highly selective β-adrenoceptor agonist that has been extensively studied, and its effects on various physiological processes are well-understood. However, one limitation of using this compound is its potential for off-target effects, as it may also activate other adrenoceptors or interact with other signaling pathways.
Orientations Futures
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the development of more selective β-adrenoceptor agonists that can target specific subtypes of β-adrenoceptors. Another area of research is the investigation of the immunomodulatory effects of this compound, including its potential as a therapeutic agent for immune-related disorders. Additionally, further research is needed to investigate the potential for off-target effects of this compound and to develop strategies to minimize these effects.
Méthodes De Synthèse
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-isopropyl-1H-benzimidazole, which is then reacted with 1-bromo-2-naphthol to form the intermediate product. The final product is then obtained by reacting the intermediate with 2-propanol. The synthesis of this compound has been well-established, and several variations of the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been extensively used in scientific research. It is commonly used as a β-adrenoceptor agonist to study the physiological and biochemical effects of β-adrenoceptor activation. It has been shown to have a wide range of effects on various physiological processes, including cardiovascular function, metabolism, and immune function.
Propriétés
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c1-15(2)23-25-19-9-5-6-10-20(19)26(23)13-17(27)14-28-21-12-11-16-7-3-4-8-18(16)22(21)24/h3-12,15,17,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUVKXMWZFVSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3=C(C4=CC=CC=C4C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromonaphthalen-2-yl)oxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152136.png)
![1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-2-(phenoxymethyl)-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5152148.png)
![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)

![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)
![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)

![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5152193.png)



![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)